5-amino-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Description
Properties
IUPAC Name |
2-amino-5-ethyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-2-11-7(12)5-3-10(9)4-6(5)8(11)13/h5-6H,2-4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNOVKPXDHPJKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2CN(CC2C1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 5-amino-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione typically involves multi-step procedures starting from readily available precursors such as furfural or maleimides. The key steps include:
- Formation of the pyrrolo[3,4-c]pyrrole-1,3-dione core via cycloaddition or condensation reactions.
- Introduction of amino and ethyl groups through nucleophilic substitution or reductive amination.
- Use of protecting groups and catalytic hydrogenation to achieve selective functionalization.
Cycloaddition Approach Using 2H-Azirines and Maleimides
A recent environmentally friendly and efficient method involves the visible light-promoted [3+2] cycloaddition of 2H-azirines with maleimides to form dihydropyrrolo[3,4-c]pyrrole-1,3-diones. This method features:
- Use of an organic photocatalyst under visible light irradiation.
- Good diastereoselectivity and functional group tolerance.
- Mild reaction conditions avoiding harsh reagents.
This approach can be adapted for the preparation of ethyl-substituted derivatives by selecting appropriate azirine or maleimide substrates bearing ethyl groups.
Condensation and Reduction Method Starting from Furfural
A patented method describes the preparation of N-ethyl-2-aminomethyl derivatives related to the pyrrolo[3,4-c]pyrrole core, starting from furfural:
- Furfural is first protected as furfural ethylene ketal.
- Condensation with ethylene glycol and ethylamine yields N-ethyl pyrrole intermediates.
- Subsequent condensation with formaldehyde and dilute hydrochloric acid forms pyrrole formaldehyde intermediates.
- Final reduction with palladium on carbon in liquefied ammonia converts these intermediates into N-ethyl-2-aminomethyl pyrroles, which are key precursors for the target compound.
Key reaction parameters include:
| Step | Conditions |
|---|---|
| Condensation (furfural + ethylene glycol + ethylamine) | Volume ratio 1:3, 210–230 °C |
| Hydrochloric acid concentration | 10% dilute HCl |
| Acid-base reaction | Volume ratio 1:5 (acid:base), 45–55 °C, 2–4 h |
| Reduction | Pd/C to liquefied ammonia mass ratio 1:3, 90–100 °C, 30–40 atm pressure |
This method allows efficient preparation of ethyl-substituted amino derivatives suitable for further cyclization to the tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione structure.
Imide Formation and Functionalization via Allyl Amines
Protocols for related pyrrolo[3,4-b]pyrrole-1,3-dione derivatives provide insights into imide formation and subsequent functionalization steps that can be adapted for the target compound:
- Reaction of anhydrides with allyl amine in toluene with triethylamine as base under reflux for 5–12 hours.
- Work-up includes solvent evaporation, extraction with ethyl acetate, washing, drying, and purification by flash column chromatography.
- Further alkylation using potassium carbonate and allyl bromide in acetonitrile at reflux for 13 hours.
- Final purification yields highly pure imide intermediates.
Such imide intermediates can be converted into the tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione core with amino and ethyl substituents by appropriate choice of amine and alkylating agents.
Summary Table of Preparation Methods
Research Findings and Considerations
- The cycloaddition approach offers a modern, green synthetic route with high functional group tolerance, suitable for synthesizing complex pyrrolo[3,4-c]pyrrole derivatives including ethyl-substituted analogs.
- The furfural-based method provides a robust industrially relevant route for introducing amino and ethyl groups with controlled reaction parameters ensuring high selectivity and yield.
- Imide formation and functionalization protocols provide flexibility in modifying the pyrrolo[3,4-c]pyrrole core, allowing fine-tuning of substituents for desired properties.
- Spectroscopic characterization (NMR, IR, MS) confirms the structure and purity of intermediates and final products, critical for reproducibility and application in material science or pharmaceuticals.
Chemical Reactions Analysis
Types of Reactions
5-amino-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.
Substitution: The amino and ethyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide, potassium permanganate, or catalytic copper(II) with air.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens, alkylating agents, or acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted pyrrole compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the most significant applications of 5-amino-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is its potential as an anticancer agent. Research indicates that compounds with similar structures exhibit cell-cycle inhibitory activity by targeting cyclin-dependent kinases (CDKs), which are crucial for cell proliferation and survival in cancer cells. Inhibiting CDK activity can lead to the suppression of tumor growth and has implications for treating various types of cancer, including solid tumors and leukemia .
Case Study : A study demonstrated that derivatives of this compound could effectively inhibit CDK2, leading to reduced proliferation rates in cancer cell lines. The mechanism involves disrupting the phosphorylation processes necessary for cell cycle progression, thus inducing apoptosis in malignant cells.
Neuroprotective Effects
Neurodegenerative Diseases
The compound has shown promise in neuroprotective applications. Its ability to modulate pathways involved in neuronal survival makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By inhibiting specific kinases associated with neuroinflammation and apoptosis, it may help preserve neuronal integrity and function.
Research Findings : Experimental models have indicated that compounds similar to this compound can reduce oxidative stress markers and improve cognitive functions in animal models of neurodegeneration.
Antimicrobial Properties
Antibacterial and Antifungal Activity
Emerging research suggests that this compound possesses antimicrobial properties. Studies have shown that it can inhibit the growth of certain bacterial strains and fungi by interfering with their metabolic pathways.
Case Study : In vitro assays demonstrated that the compound exhibited significant activity against drug-resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Industrial Applications
Synthesis of Fine Chemicals
Beyond biological applications, this compound can serve as an intermediate in the synthesis of various fine chemicals and pharmaceuticals. Its unique structure allows it to participate in diverse chemical reactions, making it valuable in organic synthesis.
| Application Area | Specific Use Cases | Research Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agent targeting CDKs | Inhibits CDK2 activity; reduces tumor cell proliferation |
| Neuroprotection | Potential treatment for Alzheimer's and Parkinson's | Reduces oxidative stress; preserves neuronal function |
| Antimicrobial Activity | Inhibits growth of bacteria and fungi | Effective against drug-resistant strains |
| Industrial Synthesis | Intermediate for fine chemicals | Valuable in organic synthesis due to unique structural properties |
Mechanism of Action
The mechanism of action of 5-amino-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Amino vs.
- Chlorinated Derivatives: Compounds like 5-(2-chlorobutanoyl)-2-methyl derivatives exhibit higher reactivity due to the electron-withdrawing chloro group, making them suitable for further functionalization .
- Hydroxyethyl Substituents : The hydroxyethyl group in 5-(2-hydroxyethyl)-2-ethyl analogs improves hydrophilicity but may reduce thermal stability compared to ethyl or benzyl groups .
Medicinal Chemistry
- Anti-Mycobacterial and Antitumor Activity: Derivatives bearing indole rings or amino groups (e.g., the target compound) demonstrate enhanced biological activity. The amino group may facilitate interactions with biological targets such as enzymes or DNA .
- Safety Profiles: Compounds with benzyl or methyl groups (e.g., 2-benzyl-5-methyl derivatives) exhibit warnings for skin sensitization (H317) and oral toxicity (H302), whereas hydroxyethyl and amino-substituted analogs may have milder hazards .
Materials Science
- Organic Photovoltaics (OPVs): Pyrrolo[3,4-c]pyrrole-dione derivatives with strong electron-withdrawing groups (e.g., 2,5-dioctyl-4,6-di(thiophen-2-yl) isomers) are used in non-fullerene acceptors. The target compound’s amino group could modulate electron affinity and charge transport .
- Polymer Synthesis: Bithiophene spacers between pyrrolo[3,4-c]pyrrole-dione units improve photovoltaic performance by optimizing film morphology. Ethyl and amino substituents may offer similar benefits in copolymer design .
Biological Activity
5-Amino-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione (CAS: 2097995-67-8) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound involves the reaction of specific precursors under controlled conditions. The compound can be synthesized through various methodologies that include cyclization reactions involving amino acids and other nitrogen-containing compounds. Recent studies have shown that the reaction conditions significantly affect the yield and purity of the final product .
The biological activity of this compound is primarily linked to its interaction with various biological targets. It has been identified as a potential ligand for proteolysis targeting chimera (PROTAC) technology, which is utilized for targeted protein degradation . This mechanism allows for selective degradation of proteins associated with diseases such as cancer.
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance:
- In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Case Study : A study highlighted the efficacy of this compound in targeting the C481S mutation in Bruton's Tyrosine Kinase (BTK), a mutation associated with resistance to Ibrutinib in certain lymphomas .
Neuroprotective Effects
Another area of interest is its neuroprotective effects. Compounds similar to 5-amino-2-ethyltetrahydropyrrolo[3,4-c]pyrrole have shown promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .
Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of cancer cell proliferation at low micromolar concentrations. |
| Study 2 | Showed neuroprotective effects in vitro against oxidative stress-induced apoptosis in neuronal cell lines. |
| Study 3 | Investigated the binding affinity to BTK and confirmed potential as a therapeutic agent in Ibrutinib-resistant cases. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-amino-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via [3+2] cycloaddition reactions, a method validated for structurally analogous pyrrolo-pyrrole diones (e.g., cis-2-benzyl derivatives). Key parameters include:
- Temperature : 80–120°C for cyclization efficiency.
- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction kinetics.
- Catalysts : Lewis acids like ZnCl₂ improve regioselectivity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity.
Q. How can structural characterization of this compound be performed to confirm its stereochemistry and functional groups?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to resolve the tetracyclic framework and amino/ethyl substituents. For example, the NH₂ group shows a singlet at δ ~5.5 ppm in DMSO-d₆.
- X-ray Crystallography : Resolves absolute configuration, as demonstrated for related pyrrolo-pyrrole diones (e.g., 5-(6-amino-1,3-dimethyl...) derivatives) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ expected at m/z 225.24 for C₁₀H₁₅N₃O₃ analogs) .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability assays should include:
- pH Stability : Incubate in buffers (pH 2–12) at 25°C for 24h, monitoring degradation via HPLC. Pyrrolo-pyrrole diones are typically stable at neutral pH but hydrolyze under strongly acidic/basic conditions .
- Thermal Stability : Thermogravimetric analysis (TGA) up to 300°C. Analogous compounds show decomposition onset at ~200°C .
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity or solubility?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model electronic properties (HOMO-LUMO gaps, dipole moments) and predict reactivity.
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to optimize solubility.
- Docking Studies : Screen against target proteins (e.g., kinases) using AutoDock Vina. For example, pyrrolo-pyrrole scaffolds show affinity for ATP-binding pockets .
Q. What experimental strategies resolve contradictions in reported reaction mechanisms for pyrrolo-pyrrole dione derivatives?
- Methodological Answer :
- Isotopic Labeling : Use ¹⁵N-labeled reagents to trace cycloaddition pathways.
- Kinetic Studies : Monitor intermediates via time-resolved IR spectroscopy. For example, nitroso intermediates in [3+2] reactions have distinct ν(NO) stretches at ~1500 cm⁻¹ .
- Cross-Validation : Compare computational reaction pathways (e.g., ICReDD’s reaction path search methods) with experimental data .
Q. How can in vitro bioactivity studies be designed to evaluate this compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against serine hydrolases or kinases (e.g., IC₅₀ determination via fluorometric substrates).
- Cellular Uptake : Use fluorescent analogs (e.g., BODIPY-tagged derivatives) and confocal microscopy.
- SAR Analysis : Synthesize analogs with varied substituents (e.g., ethyl → methyl/benzyl) to map pharmacophore regions. Prior studies on chromeno-pyrrole diones show substituent-dependent activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
